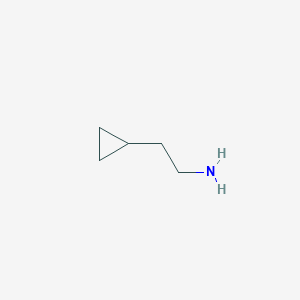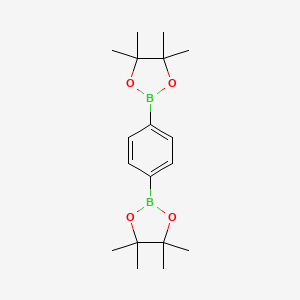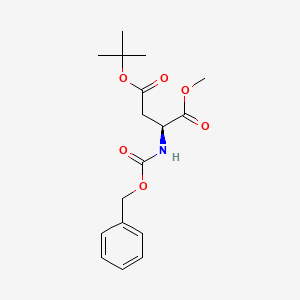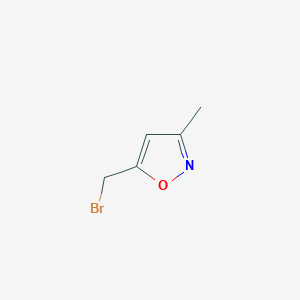
2-Cyclopropylethylamine
Overview
Description
2-Cyclopropylethylamine (2-CEA) is an organic molecule with a cyclopropyl ring structure and an ethylamine group. It is a volatile and colorless liquid with a pungent odor and a boiling point of 91.7°C. 2-CEA has a wide range of applications in both scientific research and industrial synthesis. In scientific research, 2-CEA is used as a reagent for synthesizing other molecules, as well as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. In industrial synthesis, 2-CEA is used as a catalyst in a variety of reactions, including Diels-Alder reactions and polymerizations.
Scientific Research Applications
Enantioselective Catalysis
Cyclopropenimines, including 2-cyclopropylethylamine derivatives, have been identified as effective enantioselective Brønsted base catalysts. They facilitate high levels of enantioselectivity in Michael reactions involving glycine imine substrates (Bandar & Lambert, 2012).
Antitumor Applications
Cyclopropylamine derivatives have been used in synthesizing bis-cationic complexes with significant antitumor activity. These complexes, particularly trans-[Pt(NH2CH(CH2)4CH2)2{N(H)C(CH3)N(H)CH(CH2)4CH2}2]2+[Cl-]2, demonstrate potent inhibition of cancer cell growth through p53-mediated apoptosis (Marzano et al., 2010).
In Vitro Antileukemic Activity
A series of 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives, including those with this compound, have shown significant antiproliferative activity against various cancer cell lines. This highlights their potential as synthetic agents for cancer therapy (Siwy et al., 2006).
Molecular Binding for Pharmacological Applications
This compound has been studied for its binding properties with β-cyclodextrin. This binding could potentially be used in pharmacological practice to increase the stability of amines, enhance targeted transport in the body, and prevent premature degradation (ChemChemTech, 2023).
Synthesis of Grenadamide
This compound has been utilized in the asymmetric synthesis of grenadamide, a cyclopropane-containing natural product. This synthesis involves using (R)-5,5-dimethyl-oxazolidin-2-one as a chiral auxiliary, highlighting the compound's utility in producing complex natural products (Green et al., 2005).
Versatile Synthesis Applications
This compound and its derivatives have been involved in the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units. These units are crucial in synthesizing various compounds with asymmetric cyclopropane structures, demonstrating the compound's versatility in organic synthesis (Kazuta et al., 2002).
Safety and Hazards
2-Cyclopropylethylamine is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water if it gets in the eyes (P305+351+338), and washing contaminated clothing before reuse (P363) .
Properties
IUPAC Name |
2-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZOXRETBBBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437086 | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62893-54-3 | |
| Record name | Cyclopropaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)











